molecular formula C12H16N4O B14516463 2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide CAS No. 62692-88-0

2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide

Katalognummer: B14516463
CAS-Nummer: 62692-88-0
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: PXPLXBHWSNSIKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method involves the reaction of benzaldehyde with butan-2-one hydrazone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • Cyanoacetohydrazide
  • Carbohydrazide

Uniqueness

2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is unique due to its specific structural features and reactivity.

Eigenschaften

CAS-Nummer

62692-88-0

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

1-(benzylideneamino)-3-(butan-2-ylideneamino)urea

InChI

InChI=1S/C12H16N4O/c1-3-10(2)14-16-12(17)15-13-9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,15,16,17)

InChI-Schlüssel

PXPLXBHWSNSIKO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NNC(=O)NN=CC1=CC=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.